molecular formula C11H12O2 B6211833 3-methoxy-3-phenylcyclobutan-1-one CAS No. 2751616-23-4

3-methoxy-3-phenylcyclobutan-1-one

Cat. No.: B6211833
CAS No.: 2751616-23-4
M. Wt: 176.2
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Description

3-Methoxy-3-phenylcyclobutan-1-one is an organic compound with the molecular formula C11H12O2 It is a cyclobutanone derivative, characterized by a phenyl group and a methoxy group attached to the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-3-phenylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenylcyclobutanone with methanol in the presence of an acid catalyst can yield this compound. The reaction typically requires refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or benzophenone derivatives.

    Reduction: Formation of 3-methoxy-3-phenylcyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-3-phenylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-3-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclobutan-1-one: Lacks the methoxy group, making it less versatile in certain reactions.

    3-Methyl-3-phenylcyclobutan-1-one: Contains a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.

Uniqueness

3-Methoxy-3-phenylcyclobutan-1-one is unique due to the presence of both a phenyl and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2751616-23-4

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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